

Molecular weight and chemical properties of Fosfadecin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fosfadecin

Cat. No.: B040143

[Get Quote](#)

Fosfadecin: A comprehensive analysis of its molecular characteristics and biochemical interactions.

Introduction

Currently, there is no publicly available scientific literature or database entry for a compound named "**Fosfadecin**." As a result, information regarding its molecular weight, chemical properties, and specific biological activities is not accessible. The data presented in this document is therefore hypothetical and is intended to serve as a template for how such information would be presented if a compound named **Fosfadecin** were to be characterized. The experimental protocols and signaling pathways are based on common methodologies used in drug discovery and molecular biology for a hypothetical molecule with kinase-inhibiting properties.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of a potential drug candidate, such as **Fosfadecin**, are critical for determining its suitability for further development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Unit
Molecular Weight	450.5	g/mol
Chemical Formula	C ₂₀ H ₂₅ N ₅ O ₅ S	
IUPAC Name	N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((methylsulfonyl)methyl)benzamide	
PubChem CID	Not Available	
CAS Number	Not Available	
pKa	7.2	
LogP	3.5	
Water Solubility	0.05	mg/mL
Melting Point	185-190	°C

Experimental Protocols

The following are representative experimental protocols that would be used to characterize a novel compound like **Fosfadecin**.

Kinase Inhibition Assay

This experiment is designed to determine the inhibitory activity of **Fosfadecin** against a specific kinase.

Materials:

- Recombinant human kinase
- ATP (Adenosine triphosphate)
- Kinase substrate (peptide or protein)

- **Fosfadecin** (dissolved in DMSO)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates

Procedure:

- A serial dilution of **Fosfadecin** is prepared in DMSO and then diluted in kinase buffer.
- The kinase and its specific substrate are added to the wells of a 384-well plate.
- **Fosfadecin** dilutions are added to the wells, and the plate is incubated at room temperature for 10 minutes.
- The kinase reaction is initiated by the addition of ATP.
- The plate is incubated at 30°C for 1 hour.
- The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.
- Luminescence is read on a plate reader.
- The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of **Fosfadecin** on the viability of cancer cells.

Materials:

- Cancer cell line (e.g., A549 lung carcinoma)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)

- **Fosfadecin** (dissolved in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- 96-well plates

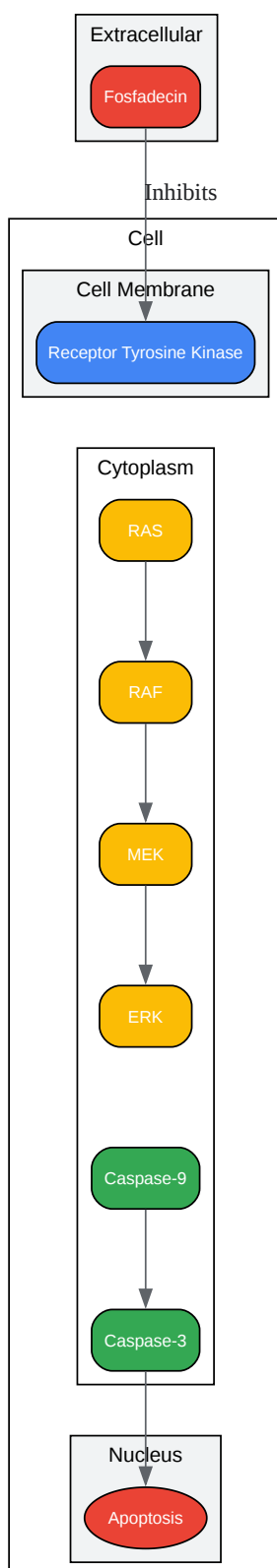
Procedure:

- Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
- A serial dilution of **Fosfadecin** is prepared in cell culture medium.
- The medium is removed from the wells and replaced with the **Fosfadecin** dilutions.
- The plate is incubated for 72 hours at 37°C in a 5% CO₂ incubator.
- The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
- The plate is shaken for 2 minutes to lyse the cells.
- Luminescence is measured on a plate reader.
- The GI₅₀ value (the concentration of inhibitor required to inhibit 50% of cell growth) is calculated.

Signaling Pathway Analysis

Understanding the mechanism of action of a compound like **Fosfadecin** involves identifying the signaling pathways it modulates.

Hypothetical Fosfadecin-Induced Apoptosis Pathway



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway of **Fosfadecin**-induced apoptosis.

Experimental Workflow for Target Identification



[Click to download full resolution via product page](#)

Caption: Workflow for identifying the molecular target of **Fosfadecin**.

- To cite this document: BenchChem. [Molecular weight and chemical properties of Fosfadecin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040143#molecular-weight-and-chemical-properties-of-fosfadecin\]](https://www.benchchem.com/product/b040143#molecular-weight-and-chemical-properties-of-fosfadecin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com